molecular formula C13H8BrNO3 B12637804 (2-Bromophenyl)(3-nitrophenyl)methanone CAS No. 920002-72-8

(2-Bromophenyl)(3-nitrophenyl)methanone

Cat. No.: B12637804
CAS No.: 920002-72-8
M. Wt: 306.11 g/mol
InChI Key: JRFYACOKUSXXLA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-nitrophenyl)methanone is a diaryl methanone compound of interest in organic and medicinal chemistry research. Diaryl methanones serve as versatile chemical intermediates and privileged scaffolds in the synthesis of complex molecules and the discovery of novel bioactive compounds . The structure combines bromo and nitro substituents on separate aromatic rings, which are functional groups commonly employed in cross-coupling reactions and for modulating the electronic properties of a molecule. Researchers utilize such compounds in various applications, including the development of catalysts for organic synthesis, as seen in Darzens reaction products . While the specific biological profile of (2-Bromophenyl)(3-nitrophenyl)methanone is not fully characterized, structurally similar nitrophenyl methanone derivatives are investigated in drug discovery for their potential to interact with enzymatic targets . This product is intended for research purposes as a chemical building block. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

920002-72-8

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H8BrNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H

InChI Key

JRFYACOKUSXXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Reaction of 2-Bromobenzoyl Chloride with 3-Nitrobenzene

  • Reagents :

    • 2-Bromobenzoyl chloride
    • 3-Nitrobenzene
    • Base (e.g., pyridine)
  • Procedure :

    • Dissolve 2-bromobenzoyl chloride in an appropriate solvent (e.g., dichloromethane).
    • Add 3-nitrobenzene to the solution.
    • Introduce pyridine as a base to facilitate the reaction.
    • Heat the mixture under reflux for several hours.
    • Upon completion, cool the reaction mixture and extract the product using an organic solvent.
    • Purify the crude product by recrystallization or column chromatography.
  • Yield : The yield can vary but is typically around 60-80% depending on reaction conditions and purification efficiency.

Alternative Synthetic Route via Electrophilic Aromatic Substitution

  • Reagents :

    • 3-Nitroacetophenone
    • Bromine or N-bromosuccinimide (NBS)
  • Procedure :

    • Dissolve 3-nitroacetophenone in a solvent such as chloroform.
    • Add bromine or N-bromosuccinimide dropwise while stirring at low temperatures.
    • Allow the reaction to proceed until completion, monitored by TLC.
    • Quench the reaction with water, extract the organic layer, and wash with brine.
    • Dry over sodium sulfate and concentrate under reduced pressure.
  • Yield : This method can yield approximately 70-90% of the desired compound.

Industrial Scale Production

In industrial settings, continuous flow reactors are often employed for the synthesis of (2-Bromophenyl)(3-nitrophenyl)methanone. This method allows for better control over reaction parameters and improved yields. The use of catalysts such as palladium on carbon can enhance reaction efficiency.

The synthesized (2-Bromophenyl)(3-nitrophenyl)methanone can be characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Determine structural integrity and purity
Mass Spectrometry (MS) Confirm molecular weight
Infrared Spectroscopy (IR) Identify functional groups
High-Performance Liquid Chromatography (HPLC) Assess purity levels

The preparation methods for (2-Bromophenyl)(3-nitrophenyl)methanone vary from straightforward laboratory syntheses to more complex industrial processes. Each method has its advantages and considerations regarding yield, scalability, and purity of the final product. Further research may focus on optimizing these methods for better efficiency and sustainability in chemical production.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydroxide

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: (2-Aminophenyl)(3-nitrophenyl)methanone

    Substitution: (2-Substituted phenyl)(3-nitrophenyl)methanone

    Oxidation: Corresponding carboxylic acids

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    Recent studies have indicated that derivatives of (2-Bromophenyl)(3-nitrophenyl)methanone exhibit potential anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, anthranilic acid derivatives, which share structural similarities with this compound, have been recognized for their anticancer potential .
  • Antioxidant Properties :
    Molecular docking studies suggest that (2-Bromophenyl)(3-nitrophenyl)methanone and its derivatives possess excellent antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects :
    The nitro group in the structure contributes to anti-inflammatory activities. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Synthetic Applications

(2-Bromophenyl)(3-nitrophenyl)methanone serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : The compound can be utilized as a precursor in the synthesis of more complex organic molecules. Its ability to undergo further reactions makes it valuable in developing pharmaceuticals and agrochemicals.
  • Ligand Formation : This compound can form ligands for metal complexes used in catalysis. The bromine atom enhances coordination properties, allowing for the development of novel catalytic systems .

Case Studies

  • Synthesis of Anthranilic Acid Derivatives :
    A study demonstrated the successful synthesis of anthranilic acid derivatives from (2-Bromophenyl)(3-nitrophenyl)methanone through acid-catalyzed rearrangements. The resulting compounds showed promising biological activities, highlighting the utility of this compound in drug development .
  • Development of Antioxidant Agents :
    Research involving molecular docking simulations indicated that derivatives of (2-Bromophenyl)(3-nitrophenyl)methanone exhibit strong binding affinities to targets associated with oxidative stress pathways. These findings suggest potential applications in developing new antioxidant therapies .

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

(2-Bromophenyl)(4-chlorophenyl)methanone
  • Structure : Replaces the 3-nitrophenyl group with a 4-chlorophenyl ring.
  • Key Differences: Chlorine (electron-withdrawing but less polar than NO₂) vs. nitro (strongly electron-withdrawing).
  • Impact : Reduced dipole moment compared to the target compound, leading to lower solubility in polar solvents. The chloro derivative’s reactivity in nucleophilic substitutions is lower due to weaker electron withdrawal .
(3,5-Dimethylphenyl)(2-bromophenyl)methanone (CD-33)
  • Structure : Features 3,5-dimethylphenyl instead of 3-nitrophenyl.
  • Key Differences : Methyl groups (electron-donating) vs. nitro (electron-withdrawing).
  • Impact : Enhanced lipophilicity and reduced metabolic stability compared to the target compound. CD-33 showed α-glucosidase inhibitory activity, suggesting that electron-donating groups may favor interactions with certain enzyme pockets .
(4-Amino-2-(phenylamino)thiazol-5-yl)(3-nitrophenyl)methanone (Compound 33)
  • Structure: Replaces the 2-bromophenyl group with a 4-amino-2-(phenylamino)thiazol-5-yl moiety.
  • Key Differences: Incorporation of a thiazole ring with amino and phenylamino substituents.
  • Impact : The thiazole ring introduces hydrogen-bonding capabilities, enhancing binding affinity to kinases (e.g., CDK5 inhibition: ΔG = -7.3 kcal/mol). This contrasts with the target compound’s lack of heterocyclic motifs, which may limit its biological interactions .

Positional Isomerism

(3-Bromophenyl)(phenyl)methanone
  • Structure : Bromine at the meta position (3-bromophenyl) instead of ortho.
  • Key Differences : Reduced steric hindrance but altered electronic distribution.
  • Impact : The meta-bromo derivative exhibits a lower melting point (MP: ~80–85°C) compared to ortho-substituted analogs due to decreased molecular symmetry. It is also less reactive in electrophilic substitutions .
2-Bromo-1-(3-nitrophenyl)ethanone
  • Structure: A bromo-nitro acetophenone derivative.
  • Key Differences: Acetophenone backbone (RCOR’) vs. diarylketone (Ar-CO-Ar).
  • Impact : The α-keto group enhances electrophilicity, making it more reactive in condensation reactions. Crystallographic data (R factor = 0.090) confirms planar geometry, contrasting with the twisted conformation of diarylketones .

Functional Group Variations

(2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone
  • Structure : Replaces 3-nitrophenyl with a benzothiazine-dioxide ring.
  • Key Differences : Sulfone and hydroxyl groups introduce polarity and hydrogen-bonding sites.
  • The target compound’s nitro group may instead favor redox-related interactions .
(2-Bromophenyl)(2,4,6-trimethylphenyl)methanone
  • Structure : 2,4,6-Trimethylphenyl group replaces 3-nitrophenyl.
  • Key Differences : Electron-donating methyl groups vs. nitro.
  • Impact : Increased steric bulk and electron density reduce reactivity in electrophilic aromatic substitution. Such derivatives are often used as intermediates in materials science rather than pharmacology .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility (Polarity) LogP
(2-Bromophenyl)(3-nitrophenyl)methanone 307.11 Not reported Low (non-polar solvents) ~3.8
(2-Bromophenyl)(4-chlorophenyl)methanone 295.56 110–112 Low ~4.2
3-Bromobenzophenone 261.11 80–85 Moderate ~3.5
2-Bromo-1-(3-nitrophenyl)ethanone 243.02 95–97 Moderate in DMSO ~2.1

Biological Activity

(2-Bromophenyl)(3-nitrophenyl)methanone is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents an overview of the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound (2-Bromophenyl)(3-nitrophenyl)methanone features a bromophenyl group and a nitrophenyl group, which are known to influence its biological activity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research indicates that (2-Bromophenyl)(3-nitrophenyl)methanone exhibits antimicrobial properties . A study demonstrated that derivatives containing this compound showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values for certain derivatives were reported as follows:

Compound DerivativeMIC (µg/mL)Target Bacteria
Derivative A32Staphylococcus epidermidis
Derivative B64Staphylococcus haemolyticus
Derivative C32Staphylococcus saprophyticus

These results suggest that the compound can be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, (2-Bromophenyl)(3-nitrophenyl)methanone has been investigated for anti-inflammatory effects . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the modulation of signaling pathways related to inflammation.

Anticancer Activity

The anticancer potential of (2-Bromophenyl)(3-nitrophenyl)methanone has been a significant focus in recent research. A study explored its effects on breast cancer cell lines, particularly MCF-7 and MDA-MB-231. The findings revealed that:

  • The compound induced cytotoxicity in a dose-dependent manner.
  • Molecular docking studies indicated strong binding affinity to estrogen receptors, suggesting a mechanism of action through hormonal pathways.
  • Apoptosis assays confirmed that treatment with this compound led to increased rates of programmed cell death in cancer cells .

Case Study: Breast Cancer Treatment

In a specific case study, derivatives of (2-Bromophenyl)(3-nitrophenyl)methanone were tested alongside established chemotherapeutics like Imatinib. The combination treatment resulted in enhanced cytotoxic effects compared to monotherapy, highlighting the potential for this compound in combination therapy strategies against resistant breast cancer forms .

The biological activity of (2-Bromophenyl)(3-nitrophenyl)methanone is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Its structural features allow it to bind effectively to estrogen receptors, influencing cancer cell growth.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in malignant cells.

Q & A

Q. What are the recommended synthetic routes for (2-Bromophenyl)(3-nitrophenyl)methanone, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation using 3-nitrobenzoyl chloride, 2-bromobenzene, and AlCl₃ as a catalyst. Reaction optimization includes controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of aryl substrate to acyl chloride). Post-synthesis, recrystallization in hexane improves purity, yielding ~60% after optimization . Alternative routes may involve Suzuki-Miyaura coupling if pre-functionalized intermediates are available.

Q. Which spectroscopic and crystallographic methods are critical for characterizing (2-Bromophenyl)(3-nitrophenyl)methanone?

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, confirming the ketone geometry and substituent orientation. Hydrogen-bonding patterns can be analyzed for packing interactions .
  • NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 7.0–8.5 ppm) and quaternary carbons.

Q. How does the reactivity of (2-Bromophenyl)(3-nitrophenyl)methanone compare to analogs in nucleophilic substitution reactions?

The bromine at the 2-position is sterically hindered, reducing SN2 reactivity compared to para-substituted analogs. However, the electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Computational studies (DFT) can predict reactive sites .

Q. What biological activity data exist for this compound, and how is it assessed?

While direct data are limited, structurally similar brominated/nitrated benzophenones show antimicrobial activity via agar dilution assays (MIC: 8–32 µg/mL against S. aureus). Enzyme inhibition (e.g., cytochrome P450) is tested using UV-Vis kinetic assays .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond angles or torsion angles?

Discrepancies in bond angles (e.g., C-C-C in aromatic rings) may arise from polymorphism or measurement errors. Redundancy checks using SHELXL refinement (R-factor < 5%) and comparative analysis with DFT-optimized structures can validate data. For example, torsional angles deviating by >5° warrant re-evaluation of crystal quality .

Q. What safety protocols are essential for handling brominated aromatic ketones in lab settings?

  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to volatile intermediates (e.g., HBr).
  • Store in amber vials at 4°C to prevent photodegradation. Toxicity screening (e.g., in vitro cytotoxicity on HEK293 cells) is advised before biological assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) against protein databases (PDB ID: 1T3G for CYP450) identifies binding affinities. QSAR models correlate nitro-group position with inhibitory potency (R² > 0.85). MD simulations (NAMD) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies address low yields in Friedel-Crafts synthesis of this compound?

  • Use Lewis acid alternatives (e.g., FeCl₃ or ionic liquids) to reduce side reactions.
  • Microwave-assisted synthesis (80°C, 20 min) improves efficiency (yield increase by 15–20%) .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) to optimize quenching time.

Q. How do steric and electronic effects influence the compound’s spectroscopic properties?

The 2-bromo substituent causes deshielding of adjacent protons (upfield shift ~0.3 ppm in ¹H NMR). The nitro group’s resonance effect reduces carbonyl stretching frequency by ~20 cm⁻¹ in IR. Comparative analysis with 3-bromo or 4-nitro analogs highlights these trends .

Q. What are the implications of substituent positions on photostability and electronic properties?

  • TD-DFT calculations predict UV absorption maxima (~310 nm for n→π* transitions).
  • The 3-nitro group increases electron-deficient character, enhancing stability under UV light vs. non-nitrated analogs. Accelerated aging tests (72 h under 365 nm) quantify degradation products via HPLC-MS .

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